molecular formula C15H18N4O3S2 B2591217 Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 488103-69-1

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No. B2591217
CAS RN: 488103-69-1
M. Wt: 366.45
InChI Key: ZFYYBWNCOZBKHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors . This suggests that a similar approach could be used to synthesize Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate.


Molecular Structure Analysis

The molecular weight of a similar compound, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, is 378.400 . The exact molecular structure of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is not available in the search results.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

This compound has shown significant potential in the field of pain management and inflammation control. The thiazole derivative, due to its structural similarity with biologically active molecules, can be utilized to develop new analgesic and anti-inflammatory drugs .

Synthesis of Bioactive Pyrimidine Derivatives

The compound serves as a precursor for the synthesis of novel pyrimidine derivatives. These derivatives have a wide range of medicinal applications, including antiviral, antibacterial, and anticancer activities .

Development of Tetrazolyl Pyrimidine Derivatives

Researchers have synthesized new tetrazolyl derivatives of pyrimidine using this compound. These derivatives, with various linker groups, have been studied for their potential pharmacological properties .

Chemical Reagent for Research

The compound is available for purchase as a chemical reagent, which indicates its utility in various chemical synthesis processes and research applications. It’s used by scientists to create a variety of thiazolyl compounds.

Mechanism of Action

The compound is related to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, which are potent and selective human sirtuin 2 (SIRT2) inhibitors . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 contributes to several human diseases, including cancer .

Future Directions

The development of new potent and selective SIRT2 inhibitors is currently desirable, which may provide a new strategy for the treatment of related diseases . This suggests that Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate and related compounds could have potential applications in the treatment of diseases where SIRT2 is implicated.

properties

IUPAC Name

ethyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-22-13(21)6-11-7-23-15(18-11)19-12(20)8-24-14-16-9(2)5-10(3)17-14/h5,7H,4,6,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYYBWNCOZBKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate

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